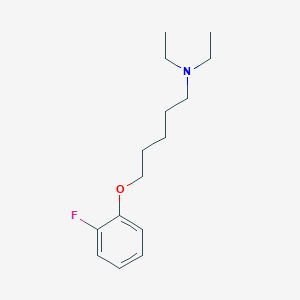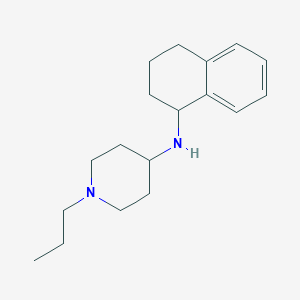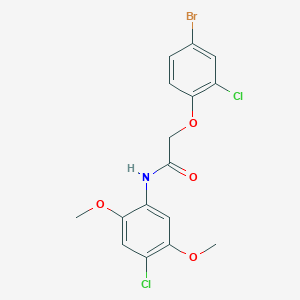
N-(2,5-dimethylphenyl)-4-phenoxybutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-4-phenoxybutanamide, also known as DPN, is a selective estrogen receptor modulator (SERM) that is widely used in scientific research. DPN is a synthetic compound that has been developed to selectively target the estrogen receptor beta (ERβ) and has been shown to have a range of biological effects.
Mécanisme D'action
N-(2,5-dimethylphenyl)-4-phenoxybutanamide acts as a selective estrogen receptor modulator by selectively binding to ERβ and inducing conformational changes that affect the recruitment of coactivators and corepressors. This results in the modulation of gene expression and the downstream biological effects of estrogen signaling. N-(2,5-dimethylphenyl)-4-phenoxybutanamide has been shown to have a higher affinity for ERβ than for ERα, which is the predominant estrogen receptor in many tissues.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-4-phenoxybutanamide has been shown to have a range of biochemical and physiological effects, including the regulation of bone metabolism, cardiovascular function, and neuronal function. N-(2,5-dimethylphenyl)-4-phenoxybutanamide has been shown to increase bone density and reduce bone loss in animal models of osteoporosis. N-(2,5-dimethylphenyl)-4-phenoxybutanamide has also been shown to have cardioprotective effects by reducing inflammation and oxidative stress in the cardiovascular system. In the brain, N-(2,5-dimethylphenyl)-4-phenoxybutanamide has been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-dimethylphenyl)-4-phenoxybutanamide has several advantages for use in lab experiments. It is a highly selective ERβ agonist, which allows for the investigation of the specific biological effects of ERβ signaling. N-(2,5-dimethylphenyl)-4-phenoxybutanamide is also stable and can be easily synthesized in large quantities. However, there are also limitations to the use of N-(2,5-dimethylphenyl)-4-phenoxybutanamide in lab experiments. N-(2,5-dimethylphenyl)-4-phenoxybutanamide has a relatively short half-life, which can make it difficult to maintain consistent levels of N-(2,5-dimethylphenyl)-4-phenoxybutanamide in experiments. Additionally, N-(2,5-dimethylphenyl)-4-phenoxybutanamide has low water solubility, which can limit its use in certain experimental setups.
Orientations Futures
There are several future directions for the use of N-(2,5-dimethylphenyl)-4-phenoxybutanamide in scientific research. One potential area of investigation is the role of ERβ signaling in the development and progression of cancer. N-(2,5-dimethylphenyl)-4-phenoxybutanamide has been shown to have anti-proliferative effects in breast cancer cell lines, suggesting that it may have potential as a therapeutic agent for breast cancer. Another area of investigation is the use of N-(2,5-dimethylphenyl)-4-phenoxybutanamide in the treatment of neurological disorders, such as Alzheimer's disease. N-(2,5-dimethylphenyl)-4-phenoxybutanamide has been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting that it may have potential as a therapeutic agent for this condition. Finally, the development of new synthetic methods for N-(2,5-dimethylphenyl)-4-phenoxybutanamide may improve its stability and solubility, making it more useful for a wider range of experimental setups.
Méthodes De Synthèse
N-(2,5-dimethylphenyl)-4-phenoxybutanamide can be synthesized using a variety of methods, but the most common method involves the reaction of 2,5-dimethylphenyl magnesium bromide with 4-phenoxybutanoyl chloride. The resulting product is then purified using column chromatography to obtain pure N-(2,5-dimethylphenyl)-4-phenoxybutanamide. The purity of N-(2,5-dimethylphenyl)-4-phenoxybutanamide is critical for its use in scientific research, as impurities can affect its biological activity.
Applications De Recherche Scientifique
N-(2,5-dimethylphenyl)-4-phenoxybutanamide has been extensively used in scientific research to investigate the biological effects of selective estrogen receptor modulators. N-(2,5-dimethylphenyl)-4-phenoxybutanamide has been shown to selectively target ERβ, which is expressed in a variety of tissues including the brain, bone, and cardiovascular system. N-(2,5-dimethylphenyl)-4-phenoxybutanamide has been used to investigate the role of ERβ in a range of biological processes, including bone metabolism, cardiovascular function, and neuronal function.
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-4-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-14-10-11-15(2)17(13-14)19-18(20)9-6-12-21-16-7-4-3-5-8-16/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCHWCAUEPYCGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-4-phenoxybutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-({2-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-4-piperidinecarboxamide](/img/structure/B5205769.png)
![4-[3-(1-piperidinylsulfonyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5205770.png)
![1-(3-methylphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B5205781.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(3-phenylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5205783.png)

![4-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5205795.png)


![N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B5205808.png)
![N-(2,5-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B5205814.png)

![methyl 2-{[1-(2-furoylamino)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate](/img/structure/B5205855.png)
